N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-3-30-20-7-4-6-17-14-21(31-23(17)20)19-15-32-24(25-19)26-22(27)8-5-13-33(28,29)18-11-9-16(2)10-12-18/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZCUHZUSOZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Formation
Benzofuran synthesis typically begins with resorcinol derivatives . Ethylation at the 7-position is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent cyclization to form the benzofuran core employs α-haloketones or Vilsmeier-Haack conditions :
$$
\text{Resorcinol derivative} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}2} 7\text{-Ethoxybenzofuran-2-carbaldehyde}
$$
Oxidation of the aldehyde to the carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding 7-ethoxybenzofuran-2-carboxylic acid in 78–85% yield.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 2-aminothiazole moiety is synthesized via the Hantzsch reaction , reacting 7-ethoxybenzofuran-2-carbonyl chloride with thioamide derivatives. A representative procedure involves:
$$
\text{7-Ethoxybenzofuran-2-carbonyl chloride} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate}
$$
Key parameters:
Functionalization to 2-Aminothiazole
The thiazole amine is generated by treating the thiazole intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in methanol at room temperature for 6 hours, achieving >90% conversion.
Preparation of 4-Tosylbutanoyl Chloride
Tosylation of Butyric Acid
Butyric acid is tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine:
$$
\text{Butyric acid} + \text{TsCl} \xrightarrow{\text{Pyridine, 0°C}} 4\text{-Tosylbutanoic acid}
$$
Reaction conditions :
Conversion to Acid Chloride
4-Tosylbutanoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours, yielding the acyl chloride:
$$
4\text{-Tosylbutanoic acid} + \text{SOCl}2 \xrightarrow{} 4\text{-Tosylbutanoyl chloride} + \text{SO}2 + \text{HCl}
$$
Amide Coupling Strategies
Schotten-Baumann Reaction
The thiazole-amine and 4-tosylbutanoyl chloride are coupled under Schotten-Baumann conditions:
$$
\text{Thiazole-amine} + 4\text{-Tosylbutanoyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound}
$$
Optimized parameters :
Carbodiimide-Mediated Coupling
Higher yields (82–88%) are achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOSu) in dichloromethane (DCM):
$$
\text{Thiazole-amine} + 4\text{-Tosylbutanoic acid} \xrightarrow{\text{EDC, HOSu, DCM}} \text{Target compound}
$$
Critical factors :
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol-water (4:1).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, Ts-CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.25–8.02 (m, 10H, aromatic).
- MS (ESI+) : m/z 532.2 [M+H]⁺.
Challenges and Optimization
Regioselectivity in Thiazole Formation
Competing formation of 4- vs. 5-substituted thiazoles is mitigated by using bulky directing groups on the benzofuran precursor, favoring 2-aminothiazole formation.
Tosyl Group Stability
The tosyl moiety is prone to hydrolysis under basic conditions. Maintaining pH <8 during coupling and purification is critical.
Scalability and Industrial Relevance
A pilot-scale synthesis (500 g batch) achieved 71% overall yield using continuous flow chemistry for the Hantzsch thiazole synthesis and amide coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the thiazole ring can produce thiazolidine derivatives .
Scientific Research Applications
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tosyl group can enhance the compound’s solubility and bioavailability, facilitating its distribution and action within biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as psoralen and 8-methoxypsoralen, known for their biological activities.
Thiazole derivatives: Such as thiazolidine and thiazole-based drugs, known for their antimicrobial and anticancer properties
Uniqueness
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of benzofuran, thiazole, and tosyl groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
